molecular formula C7H16O2 B2957425 (R)-1-tert-Butoxy-2-propanol CAS No. 136656-73-0

(R)-1-tert-Butoxy-2-propanol

Cat. No.: B2957425
CAS No.: 136656-73-0
M. Wt: 132.203
InChI Key: GQCZPFJGIXHZMB-ZCFIWIBFSA-N
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Description

®-1-tert-Butoxy-2-propanol is a chiral secondary alcohol with the molecular formula C7H16O2 It is characterized by the presence of a tert-butoxy group attached to the second carbon of a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

®-1-tert-Butoxy-2-propanol can be synthesized through several methods. One common approach involves the reaction of ®-propylene oxide with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the opening of the epoxide ring and subsequent formation of the desired product.

Another method involves the reduction of ®-1-tert-butoxy-2-propanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process is usually carried out in an inert solvent like tetrahydrofuran or diethyl ether, under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of ®-1-tert-Butoxy-2-propanol often involves continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation of ®-1-tert-butoxy-2-propanone is a preferred method, utilizing a metal catalyst such as palladium on carbon. This method allows for precise control over reaction parameters, resulting in consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-1-tert-Butoxy-2-propanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to ®-1-tert-butoxy-2-propanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to ®-1-tert-butoxy-2-propanol using reducing agents such as sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: ®-1-tert-butoxy-2-propanone.

    Reduction: ®-1-tert-butoxy-2-propanol.

    Substitution: Various substituted propanol derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-tert-Butoxy-2-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound serves as a solvent and reagent in biochemical assays and enzymatic reactions.

    Medicine: It is investigated for its potential use in drug formulation and delivery systems due to its solubility and stability.

    Industry: ®-1-tert-Butoxy-2-propanol is utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism by which ®-1-tert-Butoxy-2-propanol exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-tert-Butoxy-2-propanol: The enantiomer of ®-1-tert-Butoxy-2-propanol, with similar chemical properties but different biological activity.

    tert-Butyl alcohol: A simpler alcohol with a tert-butyl group, lacking the chiral center present in ®-1-tert-Butoxy-2-propanol.

    2-Propanol: A secondary alcohol without the tert-butoxy group, commonly used as a solvent and disinfectant.

Uniqueness

®-1-tert-Butoxy-2-propanol is unique due to its chiral nature and the presence of both a tert-butoxy group and a secondary alcohol functional group. This combination of features makes it valuable in asymmetric synthesis and chiral resolution processes, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(8)5-9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCZPFJGIXHZMB-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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